Welcome to the BenchChem Online Store!
molecular formula C11H12N2 B031641 3,5-Dimethyl-1-phenyl-1H-pyrazole CAS No. 1131-16-4

3,5-Dimethyl-1-phenyl-1H-pyrazole

Cat. No. B031641
M. Wt: 172.23 g/mol
InChI Key: ULPMPUPEFBDQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07202367B2

Procedure details

Operating protocol A (110° C., 24 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 192 mg of 3,5-dimethylpyrazole (2 mmoles) and 1.2 ml of DMF.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]1[CH:13]=[C:12]([CH3:14])[NH:11][N:10]=1>CN(C=O)C>[CH3:8][C:9]1[CH:13]=[C:12]([CH3:14])[N:11]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:10]=1

Inputs

Step One
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Smiles
Step Two
Name
Quantity
336 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
192 mg
Type
reactant
Smiles
CC1=NNC(=C1)C
Step Four
Name
Quantity
1.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A (110° C., 24 hours)
Duration
24 h

Outcomes

Product
Name
Type
Smiles
CC1=NN(C(=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.